Cas no 1017210-11-5 (4-(2,5-dimethylphenyl)butan-2-amine)

4-(2,5-Dimethylphenyl)butan-2-amine is a substituted phenethylamine derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a butan-2-amine backbone linked to a 2,5-dimethylphenyl group, offering a balance of lipophilicity and reactivity. This compound may serve as an intermediate in the synthesis of bioactive molecules or as a scaffold for further functionalization. The dimethyl substitution on the phenyl ring enhances steric and electronic properties, which can influence binding affinity or metabolic stability in drug development. Suitable for research use, it requires careful handling under controlled conditions due to its amine functionality. Analytical methods such as HPLC or GC-MS are recommended for purity verification.
4-(2,5-dimethylphenyl)butan-2-amine structure
1017210-11-5 structure
Product Name:4-(2,5-dimethylphenyl)butan-2-amine
CAS No:1017210-11-5
MF:C12H19N
MW:177.28596329689
CID:6407965
PubChem ID:24261413
Update Time:2025-05-19

4-(2,5-dimethylphenyl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(2,5-dimethylphenyl)butan-2-amine
    • EN300-1836209
    • 1017210-11-5
    • AKOS010743261
    • Inchi: 1S/C12H19N/c1-9-4-5-10(2)12(8-9)7-6-11(3)13/h4-5,8,11H,6-7,13H2,1-3H3
    • InChI Key: SNYGPUXJAOGZOC-UHFFFAOYSA-N
    • SMILES: NC(C)CCC1C=C(C)C=CC=1C

Computed Properties

  • Exact Mass: 177.151749610g/mol
  • Monoisotopic Mass: 177.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26Ų

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Additional information on 4-(2,5-dimethylphenyl)butan-2-amine

4-(2,5-dimethylphenyl)butan-2-amine (CAS 1017210-11-5): A Comprehensive Guide

4-(2,5-dimethylphenyl)butan-2-amine (CAS 1017210-11-5) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications. This aromatic amine derivative features a 2,5-dimethylphenyl group attached to a butan-2-amine backbone, creating interesting possibilities for research and development. The compound's molecular formula is C12H19N, with a molecular weight of 177.29 g/mol.

The growing interest in 4-(2,5-dimethylphenyl)butan-2-amine reflects broader trends in chemical research, where scientists are increasingly exploring modified aromatic amines for various applications. Recent searches in scientific databases show rising queries about "synthesis of 4-(2,5-dimethylphenyl)butan-2-amine" and "properties of CAS 1017210-11-5", indicating strong academic and industrial interest in this compound.

From a chemical perspective, 4-(2,5-dimethylphenyl)butan-2-amine demonstrates several notable characteristics. The presence of the dimethyl substitution on the phenyl ring affects the compound's electronic properties, potentially influencing its reactivity and interaction with other molecules. Researchers have particularly focused on how the butan-2-amine moiety might contribute to molecular recognition processes, making it relevant for various scientific investigations.

Current research trends suggest several promising directions for CAS 1017210-11-5. Many studies are examining its potential as a building block in pharmaceutical research, where modified amines often serve as key intermediates. The compound's structural features make it particularly interesting for creating novel molecular architectures, with applications ranging from materials science to biological probes.

The synthesis of 4-(2,5-dimethylphenyl)butan-2-amine typically involves multi-step organic reactions, with researchers constantly optimizing procedures to improve yields and purity. Modern synthetic approaches often employ catalytic methods that align with green chemistry principles, reflecting the growing emphasis on sustainable chemical processes in both academic and industrial settings.

Analytical characterization of CAS 1017210-11-5 utilizes standard techniques including NMR spectroscopy, mass spectrometry, and chromatographic methods. These analyses confirm the compound's structure and purity, which are crucial for research applications. The availability of high-purity 4-(2,5-dimethylphenyl)butan-2-amine has facilitated more detailed studies of its physical and chemical properties.

In terms of physical properties, 4-(2,5-dimethylphenyl)butan-2-amine typically appears as a colorless to pale yellow liquid at room temperature, with solubility characteristics that vary depending on the solvent system. Researchers have noted its stability under standard laboratory conditions, though proper storage in inert atmospheres at controlled temperatures is recommended for long-term preservation.

The commercial availability of CAS 1017210-11-5 has expanded in recent years to meet growing research demand. Suppliers typically offer the compound in various quantities, from small research samples to bulk quantities for industrial applications. Quality control measures ensure batch-to-batch consistency, which is particularly important for reproducible scientific studies.

Safety considerations for handling 4-(2,5-dimethylphenyl)butan-2-amine follow standard laboratory protocols for organic amines. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when working with this compound. Material safety data sheets provide detailed handling instructions for researchers and technicians.

Looking forward, the scientific community anticipates continued interest in 4-(2,5-dimethylphenyl)butan-2-amine and related compounds. Emerging research areas such as smart materials, molecular recognition systems, and targeted drug delivery may find applications for this versatile chemical building block. The compound's modular structure allows for further chemical modifications, opening possibilities for creating specialized derivatives.

For researchers seeking additional information about CAS 1017210-11-5, numerous scientific databases and chemical catalogs provide detailed specifications. The compound's growing presence in the scientific literature suggests it will remain an important tool for chemical research and development in various fields.

In conclusion, 4-(2,5-dimethylphenyl)butan-2-amine represents an interesting example of how targeted molecular design can create compounds with diverse potential applications. Its combination of aromatic and amine functionalities makes it particularly valuable for researchers exploring structure-activity relationships and novel molecular architectures. As chemical research continues to advance, compounds like CAS 1017210-11-5 will likely play increasingly important roles in scientific innovation.

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